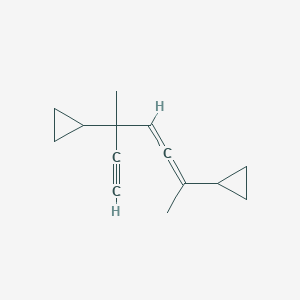
1,1'-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane is an organic compound characterized by its unique structure, which includes a cyclopropane ring and a hepta-dien-yne chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylhepta-4,5-dien-1-yne, which is a key intermediate.
Cyclopropanation: The intermediate undergoes a cyclopropanation reaction, where a cyclopropane ring is introduced. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and alkene groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Alkanes, alkenes
Substitution: Halogenated or aminated cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Heptadien-2-one, 6-methyl-: Shares a similar hepta-dien-yne structure but lacks the cyclopropane ring.
(1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane: Contains a bicyclic structure with a similar hepta-dien-yne chain.
Eigenschaften
CAS-Nummer |
61423-00-5 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
InChI |
InChI=1S/C14H18/c1-4-14(3,13-7-8-13)10-9-11(2)12-5-6-12/h1,10,12-13H,5-8H2,2-3H3 |
InChI-Schlüssel |
QMQGUBRCQBLYAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CC(C)(C#C)C1CC1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
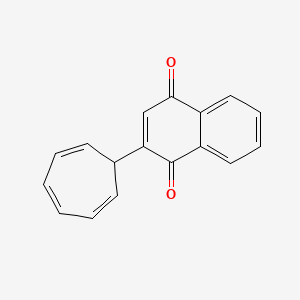
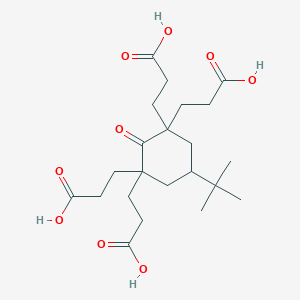
![Ethyl 3-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14589557.png)
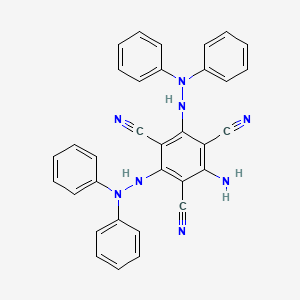

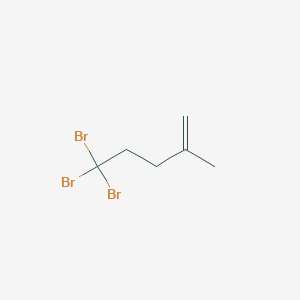
![[(Undecan-2-yl)selanyl]benzene](/img/structure/B14589579.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)
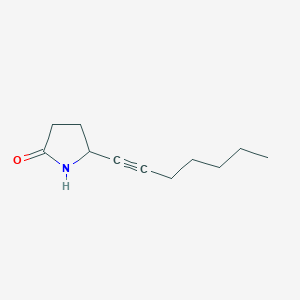
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
